Methylselenocysteine

Apoptosis Cancer Chemoprevention In Vitro Efficacy

Methylselenocysteine (MSC; also referred to as Se-methylselenocysteine or L-Se-methylselenocysteine) is a naturally occurring, non-proteinogenic selenoamino acid. Unlike the primary dietary selenium form selenomethionine (SeMet), which is incorporated non-specifically into proteins in place of methionine, MSC is not incorporated into proteins, allowing it to serve as a direct precursor to the bioactive metabolite methylselenol.

Molecular Formula C4H9NO2Se
Molecular Weight 182.09 g/mol
CAS No. 2574-71-2
Cat. No. B1596266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylselenocysteine
CAS2574-71-2
SynonymsL-methyl-selenocysteine
methyl selenocysteine
methylselenocysteine
Se-methyl-selenocysteine
Se-methylselenocysteine
selenohomocysteine
selenomethylselenocysteine
selenomethylselenocysteine, (D,L)-isomer
selenomethylselenocysteine, (L)-isomer
selenomethylselenocysteine, (L)-isomer, 75Se-labeled
SeMCys
Molecular FormulaC4H9NO2Se
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC[Se]CC(C(=O)O)N
InChIInChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyXDSSPSLGNGIIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylselenocysteine (CAS 2574-71-2): A Non-Proteinogenic Selenoamino Acid with Differential Cancer Chemopreventive Properties for Scientific Procurement


Methylselenocysteine (MSC; also referred to as Se-methylselenocysteine or L-Se-methylselenocysteine) is a naturally occurring, non-proteinogenic selenoamino acid [1]. Unlike the primary dietary selenium form selenomethionine (SeMet), which is incorporated non-specifically into proteins in place of methionine, MSC is not incorporated into proteins, allowing it to serve as a direct precursor to the bioactive metabolite methylselenol [2]. This fundamental metabolic divergence underlies its distinct biological profile and is the basis for its investigation as a cancer chemopreventive and adjunctive therapeutic agent.

Why Selenium Source Matters: The Case Against Generic Substitution of Methylselenocysteine


The assumption that all selenium compounds are equivalent in biological activity is directly contradicted by clinical and preclinical evidence. A landmark Phase I clinical trial was initiated to compare MSC with selenomethionine (SeMet) precisely because the SELECT trial found that 200 mcg/day of SeMet provided no protection against prostate or other cancers in selenium-replete men, while earlier trials using selenized yeast (which contains MSC) had shown positive signals [1]. This clinical divergence highlights that the specific chemical form of selenium dictates its chemopreventive potential, metabolism, and toxicity profile. The following evidence demonstrates the quantifiable differences that make generic substitution of MSC with other selenium compounds a scientifically unsound practice.

Quantitative Evidence Guide: Differentiating Methylselenocysteine from Selenomethionine and Sodium Selenite


Differential Apoptosis-Inducing Efficacy of Methylselenocysteine vs. Selenomethionine in Human Cancer Cells

Methylselenocysteine demonstrates markedly different efficacy in inducing apoptosis compared to selenomethionine across multiple human cancer cell lines. This differential sensitivity is not a uniform effect but is dependent on the specific cancer type, underscoring the need for compound-specific selection in research [1]. The data highlight that MSC and SeMet are not interchangeable; their activity profiles diverge significantly based on cellular context [2].

Apoptosis Cancer Chemoprevention In Vitro Efficacy

Divergent Intracellular Metabolism: Methylselenocysteine Generates Diselenide, a Redox-Active Species Not Formed by Selenomethionine

A critical mechanistic distinction between methylselenocysteine (MeSeCys) and selenomethionine (SeMet) lies in their intracellular metabolic fates. Using X-ray absorption spectroscopy (XAS), researchers directly compared the chemical form of selenium within human neuroblastoma cells treated with each compound. The findings provide a molecular basis for their disparate anticancer efficacies [1].

Mechanism of Action Redox Biology Speciation

In Vivo Chemosensitization: Methylselenocysteine Enhances Cure Rates in Combination with Irinotecan Against Resistant Human Tumor Xenografts

In a preclinical in vivo study, methylselenocysteine (referred to as 5-methylselenocysteine) was directly compared with seleno-L-methionine for its ability to modulate the therapeutic efficacy of the anticancer drug irinotecan. The study evaluated outcomes in nude mice bearing human tumor xenografts that are resistant to irinotecan [1]. Both selenium compounds were evaluated for their ability to protect against toxicity and enhance antitumor activity.

In Vivo Efficacy Chemosensitization Combination Therapy

Differential Subchronic Toxicity Profile: Methylselenocysteine Exhibits Male-Specific Reproductive Toxicity Not Observed with Sodium Selenite at Equivalent Doses

A 90-day subchronic toxicity study in Sprague-Dawley rats directly compared the safety of four selenium supplements, including L-Se-methylselenocysteine (L-SeMc) and inorganic sodium selenite (Na2SeO3). The study found that the toxicity profile is not simply a function of organic vs. inorganic source but is compound-specific, with L-SeMc showing unique adverse effects at certain doses [1].

Toxicology Safety Assessment NOAEL

Rapid Induction of Glutathione Peroxidase (GPx) Activity: Methylselenocysteine and Selenite Outperform Selenomethionine

The ability of a selenium compound to rapidly induce cellular glutathione peroxidase (GPx) activity is a key measure of its bioavailability for selenoprotein synthesis. A study using a Se-deficient Caco-2 cell model directly compared selenomethionine (SeMet), selenite, and methylselenocysteine (SeMSC) for their capacity to induce GPx activity [1].

Bioavailability Selenoprotein Synthesis Antioxidant Defense

Optimal Application Scenarios for Methylselenocysteine in Research and Industrial Settings


Cancer Chemoprevention Studies in p53-Mutant or p53-Independent Models

Research focused on the chemoprevention of cancers with a high prevalence of p53 mutations, such as head and neck squamous cell carcinoma, should prioritize methylselenocysteine. As demonstrated by direct comparative data, MSC induces apoptosis in p53-mutated HSC-3 cells, whereas selenomethionine is more effective in p53-wildtype A549 lung cancer cells [1]. This differential activity makes MSC the appropriate choice for investigating selenium-based interventions in p53-compromised tumor models.

Investigating Redox-Cycling and Pro-Oxidant Mechanisms of Selenium

For studies aiming to elucidate the pro-oxidant and redox-cycling mechanisms of selenium compounds, methylselenocysteine is the required agent. X-ray absorption spectroscopy has shown that MSC uniquely leads to the intracellular formation of diselenide (Se-Se) species, a marker of redox alteration that is absent in cells treated with selenomethionine [2]. Therefore, any research investigating this specific mechanistic pathway, which is central to the proposed anticancer activity of certain selenocompounds, necessitates the use of MSC over other selenium sources.

Adjunctive Therapy Research: Enhancing the Therapeutic Index of Chemotherapeutics

Methylselenocysteine is the compound of choice for in vivo research programs aimed at developing adjunctive therapies to increase the efficacy and reduce the toxicity of standard chemotherapeutics. Preclinical data show that oral administration of MSC, in combination with irinotecan, increased the cure rate in both sensitive and resistant human tumor xenografts to 100% [3]. This validated in vivo chemosensitization effect is a high-value application for MSC and justifies its selection over other selenium forms for combination therapy studies.

Toxicology and Safety Assessment of Selenium Compounds

For toxicology studies focused on determining safe exposure levels and target organ toxicity of selenium supplements, methylselenocysteine is a critical reference standard. Contrary to the general assumption that organic selenium is safer, a 90-day subchronic study found that MSC had a lower NOAEL (0.15 mg/kg) in male rats compared to sodium selenite (0.30 mg/kg) and caused male-specific reproductive toxicity [4]. This counter-intuitive finding makes MSC an essential comparator in any comprehensive safety assessment of selenium-based nutritional or pharmaceutical products.

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